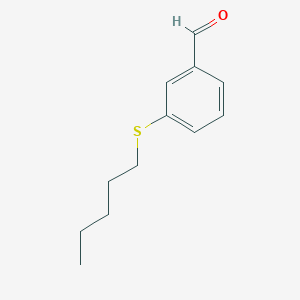

3-(n-Pentylthio)benzaldehyde

Description

3-(n-Pentylthio)benzaldehyde is an organosulfur compound featuring a benzaldehyde core substituted at the 3-position with an n-pentylthio (-S-C₅H₁₁) group. The thioether moiety enhances its reactivity in nucleophilic and electrophilic substitutions, while the aldehyde group allows for further functionalization (e.g., condensation reactions).

Properties

IUPAC Name |

3-pentylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9-10H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLOLDDHQDURNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Pentylthio)benzaldehyde typically involves the introduction of a pentylthio group to the benzaldehyde core. One common method is through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using cheaper and more reactive organometallic reagents and minimizing waste, are often applied in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(n-Pentylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The pentylthio group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

3-(n-Pentylthio)benzaldehyde has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(n-Pentylthio)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, affecting their function. Additionally, the pentylthio group can participate in redox reactions, influencing cellular redox homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally or functionally related compounds in the provided sources:

Functional Group Comparison

Benzaldehyde Derivatives Benzaldehyde (): A simple aromatic aldehyde. Unlike 3-(n-Pentylthio)benzaldehyde, it lacks sulfur-containing substituents. Benzaldehyde is a common precursor in nitration and condensation reactions (e.g., nitration with HNO₃/H₂SO₄ yields nitrobenzaldehyde derivatives) . 3-Methylbenzamide (): Features a methyl group at the 3-position and an amide group. The amide directs metal-catalyzed C–H functionalization, whereas the thioether in this compound may influence redox stability and ligand properties .

Thioether-Containing Compounds 3-Chloro-N-phenyl-phthalimide (): Contains a chloro substituent and phthalimide core.

Pharmacological Activity

- Pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (P2C3DBh) (): A hydrazone derivative with demonstrated spasmolytic activity on ileal contractions (0.48 ± 0.02 Hz frequency reduction). The dimethylamino group enhances bioavailability compared to a pentylthio group, which may alter membrane permeability .

Data Tables

Table 1: Key Properties of Comparable Compounds

Table 2: Reactivity Comparison

| Group | Electron Effect | Example Compound | Reaction Example |

|---|---|---|---|

| -CHO (Aldehyde) | Electron-withdrawing | Benzaldehyde | Nitration to nitrobenzaldehyde |

| -S-C₅H₁₁ (Thioether) | Electron-donating | This compound | Potential SNAr or metal coupling |

| -NHCO (Amide) | Electron-withdrawing | 3-Methylbenzamide | Directed C–H activation |

Research Findings and Limitations

- Gaps in Evidence: None of the provided studies directly address this compound. Comparisons rely on extrapolation from analogous compounds.

- Key Inferences: The pentylthio group may enhance lipophilicity compared to methyl or amino substituents, affecting solubility and biological activity.

Biological Activity

3-(n-Pentylthio)benzaldehyde, a sulfur-containing organic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde group with a pentylthio substituent. Its molecular formula is C12H16OS, and it has a molecular weight of approximately 208.32 g/mol. The presence of the thioether group enhances its lipophilicity, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related thioether compounds demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Thioether Compounds

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | Apoptosis induction |

| 4-Thiobenzaldehyde | HCT116 (Colorectal) | 90.00 | Cell cycle arrest |

| 2-Acetylpyridine | MCF-7 (Breast) | 4.10 | DNA interaction |

Note: TBD indicates that specific IC50 values for this compound were not reported in the literature.

Antimicrobial Activity

The antimicrobial properties of thioether compounds have also been investigated. Studies suggest that the sulfur atom in these compounds may play a crucial role in their ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thioether derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with varying degrees of potency based on structural modifications.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Research indicates that these compounds may induce G2/M phase arrest in cancer cells, preventing further proliferation.

- DNA Interaction : Some studies suggest that thioether compounds can intercalate with DNA, disrupting replication and transcription processes.

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activities of thioether compounds:

- A study published in the International Journal of Molecular and Cellular Medicine highlighted the anticancer properties of sulfur-containing compounds, emphasizing their potential as therapeutic agents against oral cancer cell lines .

- Another investigation into thioether derivatives found promising results in inhibiting microbial growth, suggesting potential applications in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.